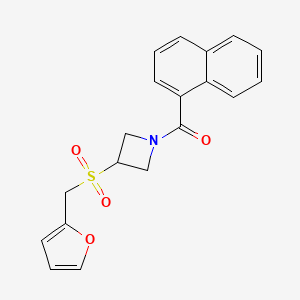

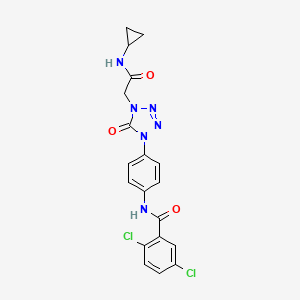

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound that contains several functional groups, including a chlorothiophene, an oxadiazole, and a cinnamamide . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chlorothiophene, an oxadiazole, and a cinnamamide . These groups would likely confer a planar geometry to the molecule, which could be important for interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorothiophene could increase its lipophilicity, while the amide could form hydrogen bonds .科学的研究の応用

Anticancer Activity

A study identified a compound closely related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide as a novel apoptosis inducer with good activity against several breast and colorectal cancer cell lines. This compound caused cell cycle arrest and induced apoptosis in T47D cells, highlighting its potential as an anticancer agent. The molecular target was identified as TIP47, an IGF II receptor-binding protein, suggesting a specific pathway through which these compounds might exert their effects (Zhang et al., 2005).

Antifungal and Insecticidal Activities

A series of compounds including isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives showed significant in vivo antifungal activities against Pseudoperonspera cubensis, with one compound demonstrating an inhibition rate of 100% at 100 μg/mL. These compounds were also found to trigger defense-related gene expression in plants, suggesting their dual role as fungicides and plant immune system activators (Chen et al., 2019).

Antibacterial Activity

Novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant antibacterial and moderate antifungal activities. These compounds, synthesized from cinnamic acid derivatives, exhibited potent effects against Staphylococcus aureus and Bacillus subtilis, indicating their potential use as antimicrobial agents (Chawla et al., 2010).

Antitubercular Agents

Research into pyrrolyl 1,3,4-oxadiazole benzothioate derivatives aimed at synthesizing novel compounds as antitubercular agents. Preliminary results showed moderate to good antitubercular activity, and pharmacophore hypothesis along with Surflex-Docking studies helped in understanding the structure-activity relationship, indicating the potential of these compounds in developing new antitubercular drugs (Joshi et al., 2015).

作用機序

特性

IUPAC Name |

(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-9H,(H,17,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBLAESNPFFOSB-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)

![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935377.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2935380.png)

![2-(Chloromethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B2935381.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935384.png)